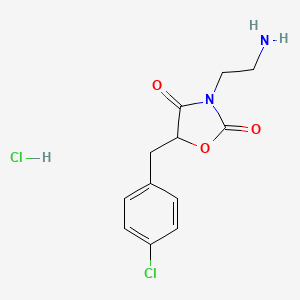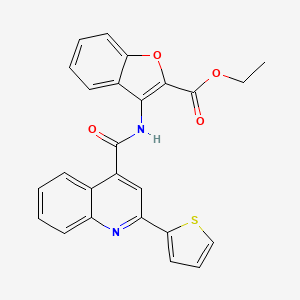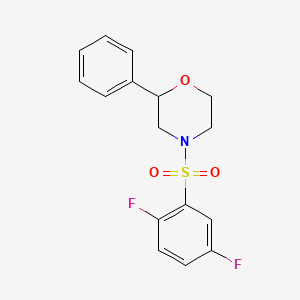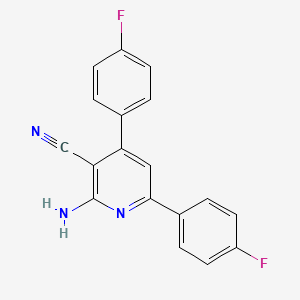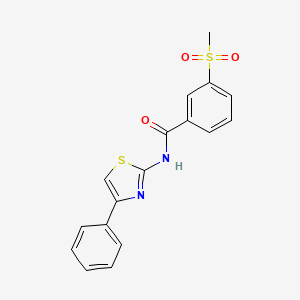
3-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and MS analysis could be used to elucidate the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzamide group might undergo hydrolysis, and the methylsulfonyl group might participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Theoretical and Computational Studies
A study by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, including compounds structurally related to "3-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide". The research highlighted the potential of these compounds against COVID-19 through computational calculations and molecular docking studies. The sulfonamides showed promising ADMET properties and selectivity indices, underlining their significance in drug discovery processes (Fahim & Ismael, 2021).
Synthesis and Characterization of Novel Compounds
Research by Sen and Cukurovalı (2020) involved the synthesis of a new sulfonyl derivative, showcasing the diverse chemical modifications possible with the sulfonyl group. The study contributed to the understanding of molecular structures and properties through X-ray diffraction, FT-IR, and NMR spectroscopy, providing a basis for further application in medicinal chemistry (Sen & Cukurovalı, 2020).
Drug Metabolism and Pharmacokinetics
Yue et al. (2011) investigated the metabolic fate and disposition of GDC-0449, a compound with a sulfonamide group similar to "3-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide". The study provides insights into the absorption, distribution, metabolism, and excretion (ADME) of sulfonamide derivatives, crucial for the development of orally active pharmaceuticals (Yue et al., 2011).
Pharmacological Activities
The synthesis and evaluation of novel 4-isopropyl thiazole-based sulfonyl derivatives by Kumar et al. (2013) demonstrated the antimicrobial and antitubercular potential of these compounds. The research underscores the importance of sulfonamide derivatives in addressing infectious diseases, offering a pathway for the development of new therapeutic agents (Kumar et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-methylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-24(21,22)14-9-5-8-13(10-14)16(20)19-17-18-15(11-23-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVXTCPIIZSMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one](/img/structure/B2865606.png)
![2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2865609.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2865611.png)
![4-amino-N~5~-(2-fluorobenzyl)-2-[4-(3-methylphenyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2865612.png)
![4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2865613.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2865614.png)
![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2865615.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2865616.png)
